Modipafant

Vue d'ensemble

Description

Le Modipafant est un antagoniste du facteur d'activation plaquettaire (PAF) puissant, actif par voie orale et sélectif. Il est connu pour son rôle significatif dans l'inhibition des effets du PAF, un puissant médiateur de l'inflammation. Le this compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans les affections impliquant des réponses inflammatoires telles que l'asthme et la dengue .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Modipafant implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les principales étapes comprennent :

Formation de la structure principale : La synthèse commence par la préparation de la structure principale au moyen d'une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels :

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie afin d'obtenir la pureté et la puissance souhaitées.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé en termes d'efficacité et de rentabilité, faisant souvent appel à des systèmes automatisés pour la surveillance et le contrôle des réactions. Les principales considérations comprennent la possibilité de mettre les réactions à l'échelle, l'optimisation du rendement et le respect des normes réglementaires pour la production pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions

Le Modipafant subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier l'activité du composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont utilisées pour introduire ou modifier des groupes fonctionnels sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant des propriétés pharmacologiques potentiellement différentes. Ces dérivés sont souvent étudiés pour comprendre la relation structure-activité et pour identifier des analogues plus puissants.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier le rôle du PAF dans diverses réactions et voies chimiques.

Biologie : Le this compound est utilisé dans des études biologiques pour étudier les effets du PAF sur les processus cellulaires et l'inflammation.

Médecine : Le composé a été exploré pour son potentiel thérapeutique dans le traitement d'affections telles que l'asthme, la dengue et d'autres maladies inflammatoires

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans les essais de criblage de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement le récepteur du facteur d'activation plaquettaire (PAFR). Ce récepteur est impliqué dans la médiation des réponses inflammatoires déclenchées par le PAF. En bloquant le PAFR, le this compound inhibe les voies de signalisation en aval qui conduisent à l'inflammation, à la bronchoconstriction et à d'autres symptômes associés. Les cibles moléculaires comprennent diverses cellules inflammatoires telles que les éosinophiles, les mastocytes et les neutrophiles .

Applications De Recherche Scientifique

Dengue Fever Treatment

One of the most notable applications of Modipafant is in the treatment of dengue fever. Dengue is a viral infection transmitted by mosquitoes, leading to severe flu-like symptoms and potentially fatal complications. This compound's role as a PAF receptor antagonist suggests it may mitigate the vascular permeability and inflammatory responses associated with dengue infection.

- Clinical Trials : this compound is being evaluated in combination with celgosivir (an antiviral) in Phase 2 clinical trials at Singapore General Hospital. The objective is to assess both safety and efficacy in patients suffering from dengue fever .

Inflammatory Diseases

This compound's mechanism as a PAF antagonist positions it as a candidate for treating various inflammatory diseases. Research indicates that PAF plays a significant role in mediating inflammation, which can be detrimental in conditions such as:

- Acute Respiratory Distress Syndrome (ARDS) : Studies have shown that antagonizing PAF can reduce lung injury and inflammation in models of ARDS .

- Sepsis : Given its role in modulating immune responses, this compound may have therapeutic potential in sepsis management by reducing excessive inflammation .

Efficacy in Animal Models

Research involving animal models has provided insights into this compound's efficacy:

- A study demonstrated that treatment with this compound significantly reduced mortality rates and improved survival outcomes in mice subjected to lethal doses of PAF .

- Another investigation highlighted its ability to decrease lung edema and improve oxygenation parameters in models of acute lung injury .

Clinical Observations

Initial clinical observations from ongoing trials indicate that patients receiving this compound exhibit reduced markers of inflammation compared to control groups, suggesting a beneficial effect on disease progression .

Mécanisme D'action

Modipafant exerts its effects by selectively antagonizing the platelet-activating factor receptor (PAFR). This receptor is involved in mediating the inflammatory responses triggered by PAF. By blocking PAFR, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and other related symptoms. The molecular targets include various inflammatory cells such as eosinophils, mast cells, and neutrophils .

Comparaison Avec Des Composés Similaires

Le Modipafant est unique parmi les antagonistes du PAF en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

UK-74505 : Le mélange racémique à partir duquel le this compound est dérivé.

Lexipafant : Un autre antagoniste du PAF ayant des applications similaires, mais des propriétés pharmacocinétiques différentes.

Apafant : Un antagoniste du PAF utilisé dans la recherche, mais ayant une structure chimique et un profil d'activité différents.

Le this compound se distingue par son activité orale et sa puissance supérieure, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles.

Activité Biologique

Modipafant, a small molecule compound, is primarily known for its role as a selective antagonist of the platelet-activating factor receptor (PAFR). This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant clinical studies.

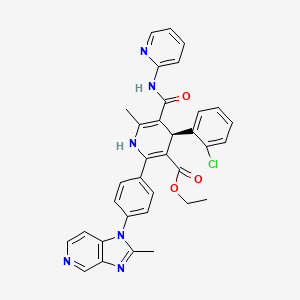

- Chemical Formula : C₃₄H₂₉ClN₆O₃

- Molecular Weight : 605.1 g/mol

- DrugBank Accession Number : DB16237

This compound exerts its biological effects by blocking the PAFR, which is implicated in various inflammatory and immune responses. By inhibiting this receptor, this compound can modulate the effects of PAF, thereby influencing several physiological processes:

- Inflammation : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in animal models .

- Vascular Permeability : The compound prevents increased vascular permeability associated with infections, which is critical in conditions like sepsis and dengue fever .

- Pain Response : It has also demonstrated the ability to alleviate hypernociception in experimental models .

Dengue Fever Treatment

This compound is currently under investigation for its efficacy in treating uncomplicated dengue fever. A clinical trial (NCT02569827) is evaluating its safety and effectiveness compared to celgosivir, another antiviral agent . Preliminary results suggest that this compound may help mitigate symptoms associated with dengue by reducing inflammatory responses.

Case Studies

- Dengue Patients : In a study conducted in Singapore, this compound was administered to adult participants with uncomplicated dengue fever. The outcomes measured included symptom relief and reduction in inflammatory markers.

- Animal Models : Research on PAFR-deficient mice indicated that treatment with this compound significantly decreased mortality rates and improved overall health metrics following viral infections .

Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

Propriétés

IUPAC Name |

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153811 | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-06-6 | |

| Record name | Modipafant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modipafant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.